molecular formula C10H20N2 B12837411 Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine

Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine

Cat. No.: B12837411
M. Wt: 168.28 g/mol
InChI Key: WSBDCEJEINRUML-ZJUUUORDSA-N
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Description

Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine: is a chemical compound with the molecular formula C10H20N2 It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine typically involves the reduction of quinolizine derivatives. One common method is the catalytic hydrogenation of quinolizine using a palladium catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinolizine N-oxide.

    Reduction: Formation of fully saturated quinolizine derivatives.

    Substitution: Formation of substituted quinolizine derivatives.

Scientific Research Applications

Chemistry: Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Quinolizine: The parent compound of Rel-((1R,9aS)-octahydro-2H-quinolizin-1-yl)methanamine.

    Octahydroquinolizine: A fully saturated derivative of quinolizine.

    Quinolizidine: Another bicyclic nitrogen-containing heterocycle with similar structural features.

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

[(1R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine

InChI

InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m1/s1

InChI Key

WSBDCEJEINRUML-ZJUUUORDSA-N

Isomeric SMILES

C1CCN2CCC[C@@H]([C@@H]2C1)CN

Canonical SMILES

C1CCN2CCCC(C2C1)CN

Origin of Product

United States

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